N~1~-(Heptan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine
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Overview
Description
N~1~-(Heptan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amine groups in their molecular structure This particular compound features a heptan-2-yl group and a 2-phenylethyl group attached to the ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Heptan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with heptan-2-yl and 2-phenylethyl halides. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions may include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(Heptan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl or acyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Alkyl halides, acyl halides, in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N1-(Heptan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(Heptan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine
- N~1~-(Heptan-2-yl)-N~2~-(2-phenylethyl)propane-1,3-diamine
- N~1~-(Heptan-2-yl)-N~2~-(2-phenylethyl)butane-1,4-diamine
Uniqueness
This compound is unique due to its specific molecular structure, which combines a heptan-2-yl group and a 2-phenylethyl group with an ethane-1,2-diamine backbone. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
627527-25-7 |
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Molecular Formula |
C17H30N2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
N'-heptan-2-yl-N-(2-phenylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H30N2/c1-3-4-6-9-16(2)19-15-14-18-13-12-17-10-7-5-8-11-17/h5,7-8,10-11,16,18-19H,3-4,6,9,12-15H2,1-2H3 |
InChI Key |
ANAZSRCYMIGTEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NCCNCCC1=CC=CC=C1 |
Origin of Product |
United States |
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